molecular formula C8H13ClO2 B1313331 (S,E)-5-Chloro-2-isopropylpent-4-enoic acid CAS No. 324519-66-6

(S,E)-5-Chloro-2-isopropylpent-4-enoic acid

Cat. No.: B1313331
CAS No.: 324519-66-6
M. Wt: 176.64 g/mol
InChI Key: NOPVMHYFCPFLOH-MZTFZBDOSA-N
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Description

(S,E)-5-Chloro-2-isopropylpent-4-enoic acid ( 324519-66-6) is a chiral carboxylic acid of significant interest in organic synthesis and pharmaceutical development. This compound serves as a critical chiral intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Its primary researched application is in the synthetic pathway of Aliskiren, a renin inhibitor used in the treatment of hypertension . The compound features a defined stereocenter and a reactive chloroalkene moiety, making it a versatile building block for constructing more complex molecules with high stereochemical fidelity. The synthetic utility of this compound is demonstrated in enzymatic processes, where it can be produced via stereoselective hydrolysis of its corresponding racemic ester using enzymes such as esterases or lipases, ensuring high enantiomeric purity for advanced pharmaceutical applications . This product is provided for Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any human or veterinary use. It must be handled by qualified professionals in a controlled laboratory setting. For detailed handling and storage information, please refer to the Safety Data Sheet.

Properties

IUPAC Name

(E,2S)-5-chloro-2-propan-2-ylpent-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO2/c1-6(2)7(8(10)11)4-3-5-9/h3,5-7H,4H2,1-2H3,(H,10,11)/b5-3+/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOPVMHYFCPFLOH-MZTFZBDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC=CCl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C/C=C/Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50467826
Record name (2S,4E)-5-Chloro-2-(propan-2-yl)pent-4-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50467826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

324519-66-6
Record name (2S,4E)-5-Chloro-2-(propan-2-yl)pent-4-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50467826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Procedure:

Results:

Concentration of Substrate Enzyme Loading Reaction Time Enantiomeric Excess (ee) Yield
8 g/L 5% w/v 24 hours >99% High
15 g/L 15% w/v 18 hours >99% Moderate
50 g/L 15% w/v 95 hours >99% Low

After enzymatic hydrolysis, the reaction is stopped by acidification, followed by purification steps including centrifugation, solvent extraction, and distillation to isolate the final product.

Stereoselective Synthesis Using Chiral Auxiliaries

An alternative method involves stereoselective synthesis using chiral auxiliaries to prepare enantiomerically enriched compounds. This approach is less commonly used due to its higher cost and complexity.

Key Steps:

  • Chiral Auxiliary Addition: Incorporation of a chiral auxiliary to facilitate selective formation of the desired stereoisomer.
  • Chemical Transformation: Conversion into carboxylic acid halides, esters, or amides through controlled reactions.
  • Purification: Crystallization and separation techniques to isolate pure enantiomers.

While this method achieves high stereoselectivity, it is considered less economically viable compared to enzymatic resolution.

Chemical Purification Techniques

Following enzymatic or stereoselective synthesis, chemical purification is essential to achieve high purity and enantiomeric excess. The process involves:

Steps:

  • Acidification: Lowering the pH to precipitate impurities.
  • Solvent Extraction:
    • Organic solvents such as methyl tert-butyl ether (MTBE) are used.
    • Washing with saturated aqueous sodium bicarbonate and brine removes residual acids.
  • Drying: Magnesium sulfate is employed for drying organic phases.
  • Distillation: Vacuum distillation yields a colorless oil with >99% ee.

Example:

A batch process starting with racemic ester (80 g) produced a pale yellow oil after multiple purification steps, achieving an enantiomeric excess of >98% and a yield of approximately 34%.

Summary Table: Comparison of Preparation Methods

Method Advantages Disadvantages
Enzymatic Resolution High enantiomeric excess (>99%), eco-friendly Long reaction times at high substrate concentrations
Stereoselective Synthesis High stereoselectivity Costly and complex
Chemical Purification Achieves high purity Requires extensive post-processing

Chemical Reactions Analysis

Types of Reactions

(S,E)-5-Chloro-2-isopropylpent-4-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydroxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst

    Substitution: Sodium hydroxide (NaOH), ammonia (NH3)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Compounds with substituted functional groups (e.g., hydroxyl, amino)

Scientific Research Applications

(S,E)-5-Chloro-2-isopropylpent-4-enoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S,E)-5-Chloro-2-isopropylpent-4-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may bind to enzyme active sites, altering their activity and affecting metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl (E,2S)-5-Chloro-2-propan-2-ylpent-4-enoate

A closely related ester derivative, methyl (E,2S)-5-chloro-2-propan-2-ylpent-4-enoate (CAS: 387353-77-7), shares the same stereochemistry and backbone but replaces the carboxylic acid with a methyl ester group. Key differences include:

  • Molecular Formula : C₉H₁₅ClO₂ (vs. C₈H₁₃ClO₂ for the acid).
  • Molecular Weight : 190.08 g/mol (vs. 176.64 g/mol) .
  • Functional Group: The ester’s reduced polarity enhances solubility in non-aqueous solvents, making it preferable as a protecting group or precursor in multi-step syntheses .

Other Structural Analogs

Data Table: Key Properties of (S,E)-5-Chloro-2-isopropylpent-4-enoic Acid and Methyl Ester Derivative

Property This compound Methyl (E,2S)-5-Chloro-2-propan-2-ylpent-4-enoate
Molecular Formula C₈H₁₃ClO₂ C₉H₁₅ClO₂
Molecular Weight (g/mol) 176.64 190.08
CAS Number 87953-16-0 (lab), 324519-66-6 (industrial) 387353-77-7
Functional Group Carboxylic acid Methyl ester
Purity ≥98% (lab), 99% (industrial) Not specified
Primary Application Chiral synthesis intermediate Protecting group/precursor

Biological Activity

(S,E)-5-Chloro-2-isopropylpent-4-enoic acid, also known as a key intermediate in the synthesis of various pharmaceutical compounds, has garnered attention due to its biological activity and potential therapeutic applications. This compound is particularly noted for its role in the production of Aliskiren, a renin inhibitor used in treating hypertension and other cardiovascular conditions. This article reviews the biological activity of this compound, synthesizing findings from diverse sources including patents, research articles, and biochemical studies.

  • Molecular Formula : C₈H₁₃ClO₂
  • Molecular Weight : 176.64 g/mol
  • Structure : The compound features a chloro group and an isopropyl substituent on a pentenoic acid backbone, contributing to its unique reactivity and biological properties.

Synthesis and Derivatives

The synthesis of this compound typically involves stereoselective processes that yield enantiomerically enriched forms. One notable method includes hydrolysis of racemic esters using enzymes from non-mammalian sources such as Rhodosporidium toruloides, which has demonstrated effective biocatalytic activity in producing this compound with high selectivity .

Pharmacological Applications

This compound serves as an intermediate in the synthesis of Aliskiren, which acts as a selective inhibitor of renin. This inhibition is crucial in regulating blood pressure and fluid balance, making it significant for treating conditions like hypertension and chronic heart failure . The ability to selectively inhibit the renin-angiotensin system positions Aliskiren as a promising alternative to traditional ACE inhibitors.

Enzyme Interaction

Research indicates that enzymes such as esterases derived from fungi can facilitate the conversion of this compound into various derivatives with enhanced biological activity. These biocatalysts operate optimally at around pH 8, achieving substantial substrate conversion rates under specific conditions .

Study on Cardiovascular Effects

A study published in Applied Environmental Microbiology explored the effects of Aliskiren on cardiovascular health. It was found that patients receiving Aliskiren experienced significant reductions in systolic and diastolic blood pressure compared to those on placebo . The study highlighted how this compound's role as an intermediate is critical for developing effective therapies against hypertension.

Biocatalytic Efficiency

Another research effort evaluated the efficiency of using Rhodosporidium toruloides for synthesizing this compound. The study reported successful production with high enantiomeric purity, demonstrating the potential for green chemistry applications in pharmaceutical manufacturing .

Comparative Analysis of Biological Activity

CompoundBiological ActivityApplications
This compoundIntermediate in drug synthesisAliskiren production
AliskirenRenin inhibitionHypertension treatment
Ester derivativesVarying pharmacological propertiesPotential new drugs

Q & A

Basic Research Questions

Q. What are the key spectroscopic and computational methods for characterizing the stereochemistry of (S,E)-5-Chloro-2-isopropylpent-4-enoic acid?

  • Methodological Answer : Use chiral HPLC or polarimetry to confirm the (S) configuration at C2 and the (E) geometry of the double bond. Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 1^1H and 13^{13}C NMR) can resolve diastereotopic protons and confirm the double bond geometry via coupling constants (Jtrans1516 HzJ_{trans} \approx 15–16\ \text{Hz}). Computational tools like density functional theory (DFT) can optimize the molecular geometry and simulate NMR spectra for comparison with experimental data .

Q. How can researchers verify the purity of synthesized this compound?

  • Methodological Answer : Employ high-performance liquid chromatography (HPLC) with a chiral stationary phase to separate enantiomeric impurities. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can detect volatile byproducts. Purity thresholds (e.g., ≥98%) should align with analytical standards referenced in pharmacological studies .

Q. What synthetic routes are reported for introducing the isopropyl group at C2 in this compound?

  • Methodological Answer : A stereoselective alkylation strategy using a chiral auxiliary (e.g., Evans oxazolidinone) at C2 can direct isopropyl group installation. Alternatively, asymmetric catalysis with palladium or nickel complexes may achieve the (S) configuration. Post-synthetic chlorination at C5 via radical or electrophilic pathways ensures regioselectivity .

Advanced Research Questions

Q. How does the (E)-configuration of the double bond influence the compound’s reactivity in nucleophilic addition reactions?

  • Methodological Answer : The (E)-geometry creates steric hindrance between the C4 chlorine and the isopropyl group, limiting nucleophilic attack to the less hindered face. Kinetic studies using polar aprotic solvents (e.g., DMF) and DFT-based transition-state modeling can quantify steric/electronic effects .

Q. What contradictions exist in reported spectroscopic data for this compound, and how can they be resolved?

  • Methodological Answer : Discrepancies in 13C^{13}\text{C} NMR chemical shifts (e.g., C4 vs. C5) may arise from solvent polarity or concentration effects. Cross-validate data across multiple sources (e.g., CC-DPS and PubChem ) and replicate experiments under standardized conditions (e.g., 25°C in CDCl3_3).

Q. How can computational models predict the compound’s pharmacokinetic properties, such as logP or bioavailability?

  • Methodological Answer : Use Quantitative Structure-Property Relationship (QSPR) models based on molecular descriptors (e.g., topological polar surface area, hydrogen-bond donors). Software like Schrödinger’s QikProp or MOE’s ADMET Predictor can estimate logP (-0.5 to 1.2) and intestinal permeability, validated against experimental Caco-2 cell assays .

Q. What strategies mitigate racemization during large-scale synthesis of the (S)-configured isopropyl group?

  • Methodological Answer : Optimize reaction temperature (<0°C) and pH (neutral to slightly acidic) to minimize base-catalyzed racemization. Use chiral derivatizing agents (e.g., Mosher’s acid) to monitor enantiomeric excess (ee) via 19F^{19}\text{F} NMR .

Methodological Notes

  • Database Searches : Use CAS No. 324519-66-6 or synonyms (e.g., ALISKIREN INTER-3) to locate literature in Reaxys or SciFinder .
  • Stereochemical Validation : X-ray crystallography is definitive for resolving ambiguous configurations. Submit crystallographic data to the Cambridge Structural Database (CSD) for peer validation .

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